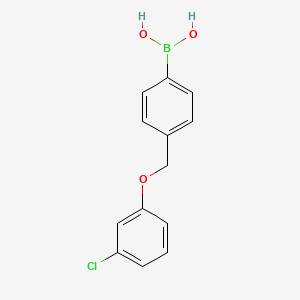

4-(3-Chlorophenoxymethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCHGAJACGHTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681347 | |

| Record name | {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-75-4 | |

| Record name | {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic acid

In the landscape of contemporary organic chemistry and drug discovery, the strategic formation of carbon-carbon bonds is paramount. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2] Central to this powerful transformation is the organoboron reagent, typically a boronic acid. This guide focuses on a specific, high-value building block: This compound .

The unique architecture of this molecule—featuring a boronic acid for coupling, a stable phenoxymethyl ether linkage, and a strategically placed chlorine atom—makes it a highly valuable intermediate. It allows for the direct installation of a complex chlorophenoxymethylphenyl moiety, a structural motif present in various biologically active compounds and advanced materials. This guide provides an in-depth examination of its properties, synthesis, core applications, and handling, tailored for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1256358-75-4 | [3] |

| Chemical Formula | C₁₃H₁₂BClO₃ | Inferred |

| Molecular Weight | 262.50 g/mol | Inferred |

| Appearance | Typically a white to off-white solid | |

| Primary Application | Suzuki-Miyaura cross-coupling reactions | [1][2][4] |

| Storage | Keep refrigerated in a dry, well-ventilated place under an inert atmosphere.[5][6] | Air and moisture sensitive. |

Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids can be achieved through several established methods, most commonly involving the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[7][8] A plausible and efficient route to this compound is outlined below.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: first, the formation of the aryl ether backbone, and second, the introduction of the boronic acid functionality.

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Ether Synthesis: To a solution of 3-Chlorophenol in acetone, add potassium carbonate as a base. Stir the mixture and add 4-Bromobenzyl bromide dropwise. Reflux the reaction mixture for several hours until completion (monitored by TLC). After cooling, filter the solid and concentrate the solvent. The resulting crude product, 1-(bromomethyl)-4-(3-chlorophenoxy)benzene, can be purified by column chromatography.

-

Grignard Formation & Borylation: Prepare a Grignard reagent by reacting the purified aryl bromide from step 1 with magnesium turnings in anhydrous THF. Cool the resulting solution to a low temperature (e.g., -78 °C) and slowly add trimethyl borate.[7]

-

Hydrolysis: Allow the reaction to warm to room temperature, then quench by the slow addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester intermediate to the desired boronic acid.[9]

-

Isolation: The product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is often achieved by recrystallization to yield this compound as a solid.[7][10]

Causality Behind Choices:

-

Williamson Ether Synthesis: This is a classic, robust method for forming aryl ethers. The choice of a moderate base like K₂CO₃ prevents side reactions.

-

Grignard Reagent: Formation of a Grignard or organolithium reagent from the aryl bromide is a standard method to create a nucleophilic aryl species required for borylation.[11][12]

-

Low-Temperature Borylation: The reaction with trimethyl borate is performed at low temperatures to prevent side reactions, such as the addition of multiple aryl groups to the boron center.

Core Application: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction forges a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate.[4]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Pillars of the Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond, forming a Pd(II) intermediate.[4]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[4]

Analytical Characterization Workflow

Confirming the identity, purity, and stability of the boronic acid is critical for reproducible results. Boronic acids can be challenging to analyze due to their propensity for dehydration to form boroxines or for on-column hydrolysis.[13]

Standard Analytical Protocol

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Assess purity and stability.

-

Methodology: A reverse-phase HPLC method is typically used. Due to the potential for on-column hydrolysis of boronic acids, method development is key.[13] Using a column with low silanol activity and carefully selected mobile phase pH can improve peak shape and reproducibility.[13] A typical mobile phase might consist of an acetonitrile/water gradient with a buffer.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Structural elucidation.

-

Methodology: ¹H and ¹³C NMR in a solvent like DMSO-d₆ will confirm the connectivity of the molecule. The boronic acid protons (B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.

-

-

Mass Spectrometry (MS):

-

Purpose: Confirm molecular weight.

-

Methodology: Techniques like Electrospray Ionization (ESI) can be used. LC-MS is particularly powerful for identifying impurities and degradation products.[14]

-

Safety, Handling, and Storage

Organoboronic acids require careful handling to ensure laboratory safety and maintain reagent integrity.[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[16] If handling the powder, a dust mask is recommended to prevent inhalation.[15]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood.[5] Avoid creating dust. Boronic acids are generally considered irritants.[15] Avoid contact with skin and eyes.[5][16]

-

Storage: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated.[5][6] This minimizes degradation, such as protodeboronation or oxidation.

-

First Aid:

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 4-(3-Chlorophenoxymethyl)phenyl moiety can significantly influence a molecule's pharmacological profile.

-

Modulation of Physicochemical Properties: The aryl ether structure provides a balance of lipophilicity and metabolic stability. The chlorine atom can further enhance binding affinity through halogen bonding or by blocking sites of metabolism.[17]

-

Scaffold for Complex Molecules: This reagent serves as a key building block for synthesizing complex biaryl or heteroaryl structures that are common in modern pharmaceuticals, including kinase inhibitors, receptor antagonists, and antiviral agents.[18][19]

-

Targeted Delivery: Phenylboronic acids, in general, have the unique ability to form reversible covalent bonds with diols, such as those found on the surface of cells (sialic acids).[18] This property is being explored for creating targeted drug delivery systems that can selectively bind to cancer cells, which often overexpress such glycans.

Conclusion

This compound (CAS No. 1256358-75-4) is more than just a chemical intermediate; it is a precisely designed tool for advanced organic synthesis. Its value is rooted in its ability to participate reliably in the Suzuki-Miyaura coupling, one of the most important C-C bond-forming reactions in the pharmaceutical and materials science industries.[17] By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this reagent to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics and functional materials.

References

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

D. G. Hall, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Available from: [Link]

-

M. J. Bock, S. E. Denmark. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. Available from: [Link]

-

Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available from: [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

LookChem. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid. Available from: [Link]

-

Lab Alley. Boric Acid Safety & Hazards. Available from: [Link]

-

Organic Syntheses. Procedure Details. Available from: [Link]

-

Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]

-

WIPO Patentscope. Preparation method of 4-chlorophenylboronic acid. Available from: [Link]

-

Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

-

RSC Publishing. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

Biomaterials Science (RSC Publishing). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Available from: [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. arctomsci.com [arctomsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. globethesis.com [globethesis.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. sciex.com [sciex.com]

- 15. laballey.com [laballey.com]

- 16. m.youtube.com [m.youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of Aryloxymethyl Phenylboronic Acids

In the landscape of modern drug discovery and materials science, arylboronic acids stand as indispensable building blocks, primarily due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl scaffolds that form the core of numerous pharmaceuticals and functional materials.[3]

4-(3-Chlorophenoxymethyl)phenylboronic acid is a particularly valuable reagent. It combines three key structural motifs: the reactive boronic acid handle for Suzuki coupling, a stable ether linkage, and a chlorinated phenyl ring, which can be used to modulate electronic properties, improve metabolic stability, or serve as a vector for further functionalization. This guide provides a comprehensive, field-proven pathway for its synthesis, emphasizing the causal logic behind experimental choices to ensure reproducibility and high yield.

Overall Synthesis Pathway

The synthesis is efficiently achieved in a three-step sequence starting from the commercially available 4-methylphenylboronic acid pinacol ester. The strategy involves:

-

Radical Bromination: Introduction of a reactive handle on the methyl group via free-radical bromination.

-

Williamson Ether Synthesis: Coupling of the brominated intermediate with 3-chlorophenol.

-

Deprotection: Hydrolysis of the pinacol ester to yield the final boronic acid.

Caption: A three-step synthesis of the target compound.

Part 1: Synthesis of 4-(Bromomethyl)phenylboronic acid pinacol ester (Intermediate)

Expertise & Rationale

The initial step transforms the relatively inert benzylic methyl group into a reactive benzyl bromide, an excellent electrophile for subsequent substitution reactions. The method of choice is a free-radical bromination.

-

Reagent Selection: N-Bromosuccinimide (NBS) is the ideal brominating agent for this transformation. It provides a low, constant concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over competing electrophilic aromatic substitution on the electron-rich ring.

-

Initiator: Azobisisobutyronitrile (AIBN) is used as a thermal initiator to kickstart the radical chain reaction at a controlled rate upon heating.[4]

-

Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness towards the radical intermediates.[4] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or cyclohexane can also be effective.

-

Boronic Acid Protection: The boronic acid functionality is protected as a pinacol ester. This is critical because free boronic acids can be unstable under radical conditions and can complicate purification. The pinacol ester is robust, crystalline, and easily purified via chromatography.[4]

Detailed Experimental Protocol

Adapted from ChemicalBook Synthesis Data[4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylboronic acid pinacol ester (e.g., 10.91 g, 50.0 mmol).

-

Reagent Addition: Add N-bromosuccinimide (NBS, 9.91 g, 55.0 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.41 g, 2.5 mmol, 0.05 eq).

-

Solvent Addition: Add dry carbon tetrachloride (200 mL).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir vigorously for 14 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet (~2.4 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm).

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate (200 mL).

-

Wash the organic solution sequentially with distilled water (100 mL) and saturated brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting oil/solid by column chromatography on silica gel, eluting with petroleum ether or a petroleum ether/ethyl acetate gradient to afford the pure product.[4]

-

Data Summary: Intermediate

| Property | Value | Source(s) |

| Chemical Name | 4-(Bromomethyl)phenylboronic acid pinacol ester | [5] |

| Synonym | 2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[6][7][8]dioxaborolane | |

| CAS Number | 138500-85-3 | [5] |

| Molecular Formula | C₁₃H₁₈BBrO₂ | [4][5] |

| Molecular Weight | 297.00 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 85-89 °C | |

| Purity (Typical) | ≥95-98% | [9] |

| Expected Yield | ~76% | [4] |

Part 2: Williamson Ether Synthesis of the Protected Product

Expertise & Rationale

This core step constructs the desired aryloxymethyl ether linkage via the Williamson ether synthesis, a classic S_N2 reaction.[10][11][12]

-

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[10][11] The base deprotonates the hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the brominated intermediate, displacing the bromide leaving group in a single, concerted step.[10]

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a practical and effective base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions. Cesium carbonate (Cs₂CO₃) can also be used and is often more effective due to the increased solubility of the cesium phenoxide, though it is more expensive.[13]

-

Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the S_N2 reaction.[13] Acetonitrile is another viable option.

-

Temperature Control: Gentle heating (e.g., 60-80°C) is typically required to drive the reaction to completion in a reasonable timeframe without promoting decomposition or side reactions.

Workflow & Protocol

Caption: Workflow for the Williamson ether synthesis step.

Detailed Experimental Protocol

-

Reaction Setup: In a dry round-bottom flask, combine 4-(bromomethyl)phenylboronic acid pinacol ester (Intermediate 1, 1.0 eq), 3-chlorophenol (1.1 eq), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.2-0.5 M).

-

Reaction Execution: Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction's progress by TLC until the starting bromide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a significant volume of water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and wash them with water, followed by saturated brine.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield this compound pinacol ester as a pure compound.

-

Part 3: Final Deprotection to Boronic Acid

Expertise & Rationale

The final step is the hydrolysis of the stable pinacol ester to liberate the free boronic acid. This is a straightforward process but requires careful handling to prevent the formation of the trimeric anhydride (boroxine).

-

Methodology: The most common method is acid-catalyzed hydrolysis. Stirring the pinacol ester in a biphasic solvent system with aqueous acid efficiently cleaves the boronate ester. The resulting free boronic acid is typically more soluble in the organic phase, while the byproduct, pinacol, is water-soluble, facilitating separation.

-

Equilibrium Considerations: Phenylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, upon dehydration.[6] The presence of water during workup and storage helps to keep the equilibrium shifted towards the desired monomeric boronic acid. Drying the final product under high vacuum at elevated temperatures can promote boroxine formation.[14]

Detailed Experimental Protocol

-

Reaction Setup: Dissolve the purified this compound pinacol ester (1.0 eq) in a suitable organic solvent like acetone or THF in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the biphasic mixture vigorously at room temperature for 2-4 hours.

-

Extraction & Isolation:

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Final Product: The resulting solid is the target this compound. It can be further purified by recrystallization if necessary. Store the product in a cool, dry place.

Trustworthiness: In-Process Validation

To ensure the integrity of the synthesis, in-process controls are crucial.

| Stage | Validation Technique(s) | Purpose |

| Step 1: Bromination | TLC, ¹H NMR | Monitor disappearance of starting material and formation of product. |

| Step 2: Etherification | TLC, LC-MS | Confirm consumption of bromide and formation of the ether-linked product. |

| Step 3: Deprotection | TLC, ¹H NMR | Verify the removal of the pinacol group. |

| Final Product | ¹H NMR, ¹³C NMR, HRMS | Confirm structure, purity, and identity of the final compound. |

References

- Process for the preparation of substituted phenylboronic acids.

- 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2.ChemicalBook.

- Preparation method of hydroxyphenylboronic acid.

- Williamson ether synthesis.Wikipedia.

- The Williamson Ether Synthesis.University of Missouri-St. Louis.

- 4-Chlorophenylboronic acid synthesis.ChemicalBook.

- The Williamson Ether Synthesis.Master Organic Chemistry.

- Williamson Ether Synthesis.J&K Scientific LLC.

- Williamson Ether Synthesis.Chemistry Steps.

- 4-(Hydroxymethyl)phenylboronic acid ≥95%.Sigma-Aldrich.

- 4-(Hydroxymethyl)phenylboronic acid.Ambeed.com.

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- 4-(Bromomethyl)benzeneboronic acid pinacol ester | 138500-85-3.ChemicalBook.

- Organic Syntheses Procedure.Organic Syntheses.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling.Organic-Chemistry.org.

- 4-Bromomethylphenylboronic acid pinacol ester 95%.Sigma-Aldrich.

- 4-Bromomethylphenylboronic acid pinacol ester 95% | 138500-85-3.Sigma-Aldrich.

- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...

- Suzuki Coupling.Organic Chemistry Portal.

- Preparation method of 4-chlorophenylboronic acid.

- Synthesis routes of 3-Chlorophenyl boronic acid.Benchchem.

- 4 Bromomethyl Phenyl Boronic Acid Pinacol Ester, Grade: Technical Grade, Purity: 98%.IndiaMART.

- Suzuki coupling of different chloropyridines with phenylboronic acids.

- 4-Bromomethylphenylboronic acid, pinacol ester.Fisher Scientific.

- Towards Environmentally Friendlier Suzuki-Miyaura Reactions...The Royal Society of Chemistry.

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Bromomethyl)benzeneboronic acid pinacol ester | 138500-85-3 [chemicalbook.com]

- 5. 4-Bromomethylphenylboronic acid pinacol ester 95 138500-85-3 [sigmaaldrich.com]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 8. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 9. indiamart.com [indiamart.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

physical properties of 4-(3-Chlorophenoxymethyl)phenylboronic acid

An In-depth Technical Guide to the Physical Properties of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with established principles of physical organic chemistry to offer a comprehensive profile of this important synthetic building block. We will delve into its structural attributes, physicochemical parameters, and spectroscopic characteristics, while also providing field-proven experimental protocols for their validation.

Introduction: The Role and Relevance of Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1] Beyond this, their unique ability to form reversible covalent bonds with diols makes them critical components in chemical sensors, drug delivery systems, and as pharmacophores in medicinal chemistry.[2]

This compound is a bifunctional reagent, incorporating a boronic acid moiety for coupling reactions and a chlorophenoxymethyl group that can be used to modulate steric and electronic properties or serve as a linker. A thorough understanding of its physical properties is paramount for its effective application, enabling optimization of reaction conditions, purification strategies, and formulation development.

Chemical Identity and Structural Features

The foundational step in characterizing any chemical compound is to establish its precise identity.

The structure consists of a phenylboronic acid core functionalized at the para-position with a 3-chlorophenoxy ether linkage. The boronic acid group is a mild Lewis acid, and the overall molecule possesses moderate polarity.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Expected Range | Method of Determination | Comments |

| Appearance | White to off-white crystalline solid (Expected) | Visual Inspection | Based on analogous structures like 4-chlorophenylboronic acid.[5][6] |

| Melting Point (°C) | Data not available. | Capillary Melting Point Apparatus, DSC | Expected to be a sharp melting point for a pure crystalline solid. Related compounds melt in the range of 150-290 °C.[5] |

| Boiling Point (°C) | Not applicable; likely to decompose. | N/A | Boronic acids tend to dehydrate at high temperatures to form boroxines.[1] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, THF). (Expected) | Shake-Flask Method, HPLC | The aryl ether structure increases lipophilicity compared to unsubstituted phenylboronic acid.[1][7] |

| pKa | ~8.0 - 8.8 (Predicted) | UV-Vis Spectrophotometric Titration | The electron-withdrawing nature of the chloro- and ether substituents is expected to slightly lower the pKa relative to phenylboronic acid (pKa 8.83).[1][8] |

Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression of experiments.

Caption: Standard workflow for the physicochemical characterization of a chemical reagent.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct aromatic proton signals for the two different phenyl rings. The benzylic methylene protons (-O-CH₂-Ar) are expected to appear as a singlet around 5.0-5.5 ppm. The hydroxyl protons of the boronic acid group are broad and may exchange with solvent, often appearing between 4.0 and 8.0 ppm, or not be observed at all.

-

¹³C NMR: Will display signals for all 13 unique carbon atoms. The chemical shifts will be characteristic of the aromatic, ether, and boronic acid-bearing carbons.

-

¹¹B NMR: A key diagnostic tool for boronic acids. A single broad peak is expected in the range of 19-30 ppm, characteristic of a trigonal planar boron center.

-

-

Infrared (IR) Spectroscopy: Key functional groups will exhibit characteristic absorption bands.

-

~3200-3600 cm⁻¹ (broad): O-H stretching of the boronic acid hydroxyl groups, often involved in hydrogen bonding.

-

~1350 cm⁻¹: B-O stretching.

-

~1240 cm⁻¹: C-O-C asymmetric stretching of the ether linkage.

-

~700-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective for boronic acids. The analysis would confirm the molecular weight by identifying the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature in the mass spectrum.

Key Physicochemical Parameters in Depth

Solubility Profile: Guiding Solvent Selection

The solubility of a reagent is critical for its use in synthesis and for its purification. Based on its structure, this compound is predicted to have low solubility in non-polar solvents like hexanes and high solubility in polar aprotic solvents such as DMSO and DMF.[7][9] Its solubility in common ethereal (THF, Diethyl ether) and alcoholic (Methanol, Ethanol) solvents is expected to be moderate.[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a pre-calibrated HPLC-UV method. The result is expressed in mg/mL or mol/L.

Acidity and pKa: The Key to Reactivity

The Lewis acidity of the boron atom, quantified by the pKa, governs the compound's interaction with bases and its role in catalytic cycles. Phenylboronic acid has a pKa of 8.83.[1] The presence of electron-withdrawing groups on the phenyl ring lowers the pKa, making the boron center more Lewis acidic.[8] The chlorophenoxymethyl substituent is weakly electron-withdrawing, suggesting the pKa of the title compound will be slightly lower than 8.83, enhancing its ability to engage in transmetalation steps.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent mixture (e.g., water/acetonitrile) to ensure solubility across the desired pH range.[10]

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., pH 7.0 to 10.0).

-

Measurement: Add a small, constant aliquot of the stock solution to each buffer. Record the UV-Vis absorbance spectrum for each sample.

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.[8]

Solid-State Properties and Thermal Stability

Crystallinity

Phenylboronic acids are typically crystalline solids at room temperature. In the solid state, they often form hydrogen-bonded dimers or extended polymeric networks through their hydroxyl groups.[1] This intermolecular interaction is responsible for their relatively high melting points and influences their solubility. The precise crystal structure can be determined by single-crystal X-ray diffraction.

Thermal Stability and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction.

Caption: Reversible thermal dehydration of a phenylboronic acid to its boroxine.

This dehydration can occur upon heating, particularly under vacuum, and can affect melting point determination and long-term storage. The presence of boroxine is a common impurity in commercial boronic acid samples. Thermogravimetric Analysis (TGA) can be used to quantify this process by measuring mass loss as a function of temperature.

Safety and Handling

As with related boronic acids, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[13]

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. While some specific experimental data for this exact molecule is not widely published, a comprehensive and reliable profile can be constructed through analysis of its structure and comparison with well-characterized analogues. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently handle, characterize, and deploy this reagent in their synthetic and developmental endeavors, ensuring both safety and scientific rigor.

References

-

PubChem. 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

Li, et al. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]

-

Domańska, U., et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

-

Chidella, K.S., et al. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities.... SCIRP. [Link]

-

PubChem. Phenylboronic Acid. [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

LookChem. Cas 1029438-36-5, 4-(3-Fluorophenoxy)phenylboronic acid. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1256358-75-4 [amp.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. 4-Chlorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

4-(3-Chlorophenoxymethyl)phenylboronic acid solubility data

An In-depth Technical Guide to the Solubility of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Boronic Acid

To the researchers, scientists, and drug development professionals delving into the potential of this compound, this guide serves as a foundational pillar for understanding and determining a critical physicochemical parameter: its solubility. In the realm of medicinal chemistry and materials science, the utility of a boronic acid is intrinsically linked to its behavior in various solvent systems. Solubility governs not only the feasibility of synthetic reactions and purifications but also dictates formulation strategies for downstream applications.

While specific, quantitative solubility data for this compound is not yet extensively documented in publicly available literature, this guide will equip you with the necessary theoretical framework, practical experimental protocols, and an understanding of the nuanced behavior of related phenylboronic acid analogs. We will explore the factors influencing the solubility of this class of compounds and provide you with the tools to generate reliable and reproducible solubility data in your own laboratory settings.

Physicochemical Profile of this compound

A comprehensive understanding of a molecule's structure is paramount to predicting its solubility. This compound is a substituted phenylboronic acid with the following key structural features that are anticipated to influence its solubility:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is capable of hydrogen bonding, both as a donor and an acceptor. It is also a weak Lewis acid. The presence of two hydroxyl groups suggests potential for aqueous solubility, although this can be significantly influenced by the rest of the molecule.

-

The Phenyl Ring: This aromatic core is hydrophobic and will generally decrease aqueous solubility while favoring solubility in organic solvents.

-

The Ether Linkage (-O-CH₂-): The ether group can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.

-

The Chlorophenyl Group: The chlorine atom is an electron-withdrawing group that can influence the acidity of the boronic acid. The overall lipophilicity of this substituent will likely decrease aqueous solubility.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1256358-75-4 | [1][2] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.5 g/mol | [1] |

Foundational Principles: Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of intermolecular forces between the solute and the solvent. Generally, phenylboronic acid itself exhibits moderate solubility in polar organic solvents and is poorly soluble in nonpolar solvents like hexanes.[3] For substituted phenylboronic acids, the nature and position of the substituent can dramatically alter solubility.

Solvent Polarity and Hydrogen Bonding

Polar solvents, particularly those capable of hydrogen bonding, are generally effective at solvating boronic acids. Ethers and ketones have been shown to be good solvents for phenylboronic acid.[4][5][6] This is due to their ability to act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

The Challenge of Boroxine Formation

A significant consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process that can be influenced by solvent and temperature.[7] The formation of the less polar boroxine can complicate solubility studies and affect the accuracy of analytical measurements.

Caption: Equilibrium between a phenylboronic acid and its corresponding boroxine.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data for this compound, an experimental approach is necessary. The dynamic (turbidity) method is a reliable technique for determining the solubility of boronic acids in various solvents.[4][5][6][7]

The Dynamic Method Workflow

This method involves preparing a series of vials with known concentrations of the solute in the solvent of interest. The temperature is then gradually increased until the solid completely dissolves, and this temperature is recorded.

Caption: Workflow for the dynamic method of solubility determination.

Detailed Experimental Protocol

Materials:

-

This compound

-

A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dimethyl sulfoxide)

-

Sealed, screw-cap vials

-

Magnetic stir bars

-

Controlled temperature bath with a calibrated thermometer or temperature probe

-

Analytical balance

Procedure:

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of vials.

-

Add a precise volume of the chosen solvent to each vial to create a range of concentrations.

-

Add a small magnetic stir bar to each vial and seal it tightly.

-

-

Solubility Measurement:

-

Place the vials in the temperature-controlled bath.

-

Begin stirring at a constant rate to ensure good mixing.

-

Slowly increase the temperature of the bath (e.g., 1-2 °C every 10 minutes) to allow the system to reach equilibrium.

-

Carefully observe each vial. The dissolution temperature is the point at which the solution becomes completely clear, with no visible solid particles remaining.

-

Record the temperature for each concentration.

-

-

Data Analysis and Reporting:

-

Plot the concentration of this compound against the corresponding dissolution temperature.

-

This plot represents the solubility curve for the compound in the specific solvent.

-

The data can be presented in a table format, as shown below.

-

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Acetone | 40 | Experimental Value | Calculated Value |

| e.g., Water | 25 | Experimental Value | Calculated Value |

| e.g., Water | 40 | Experimental Value | Calculated Value |

Analytical Considerations for Boronic Acid Solubility Studies

The analysis of boronic acids can be challenging due to their labile nature.[8] Traditional chromatographic methods may show poor peak shape or evidence of hydrolysis. Non-aqueous capillary electrophoresis (NACE) has been shown to be a suitable technique for the accurate quantification of boronic acids and their corresponding esters.[8] When determining solubility, especially in aqueous media, it is crucial to consider the potential for degradation and to use analytical methods that can distinguish between the acid and its potential byproducts.

Predictive Insights from Structurally Similar Compounds

While awaiting experimental data, we can draw inferences from the known solubility of related compounds.

-

Phenylboronic Acid: Has a reported aqueous solubility of around 10 g/L at 20 °C.[3] It is soluble in polar organic solvents like diethyl ether and ethanol.[3]

-

4-Chlorophenylboronic Acid: Described as having some solubility in water and being soluble in strong polar organic solvents like DMSO.[9]

-

Substituted Phenylboronic Acids: Studies on various substituted phenylboronic acids have shown that the introduction of hydrophobic groups, such as isobutoxy or trifluoromethyl groups, generally decreases aqueous solubility compared to the parent phenylboronic acid.[10][11]

Based on these trends, it is reasonable to hypothesize that this compound will exhibit limited solubility in water and good solubility in polar aprotic solvents like THF, acetone, and DMSO. Its solubility in alcohols will likely be moderate to good.

Conclusion

This technical guide provides a comprehensive framework for approaching the solubility determination of this compound. While specific data for this compound is not yet readily available, the principles governing the solubility of phenylboronic acids, coupled with the detailed experimental protocol provided, empower researchers to generate this critical data. A thorough understanding of the compound's structural features and the potential for boroxine formation is essential for accurate and reproducible results. The insights gained from these studies will be invaluable for the successful application of this compound in drug discovery and development.

References

-

Phenylboronic acid. Wikipedia. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

-

Leszczyński, P., Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

-

Forster, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 135-140. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

(PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

Sources

- 1. This compound | 1256358-75-4 [amp.chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

A Technical Guide to the Stability and Storage of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Introduction

4-(3-Chlorophenoxymethyl)phenylboronic acid, a key building block in contemporary organic synthesis and drug discovery, plays a pivotal role in the construction of complex molecular architectures. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is well-established. However, the successful application of this and other boronic acids is intrinsically linked to their stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for its stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value |

| CAS Number | 1256358-75-4[1] |

| Molecular Formula | C₁₃H₁₂BClO₃[1] |

| Molecular Weight | 262.50 g/mol |

| Appearance | Typically an off-white to white solid |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). |

Core Principles of Boronic Acid Stability: The Major Degradation Pathways

The stability of arylboronic acids, including this compound, is primarily influenced by three key degradation pathways. Understanding these pathways is critical for mitigating degradation and ensuring the integrity of the reagent.

Figure 1: Major degradation pathways for arylboronic acids.

-

Oxidation: Arylboronic acids are susceptible to oxidation, which converts the boronic acid to the corresponding phenol. This process can be initiated by atmospheric oxygen and is accelerated by the presence of oxidizing agents. For this compound, this would result in the formation of 4-(3-Chlorophenoxymethyl)phenol. Studies have shown that at physiological pH, the oxidation of phenylboronic acid can be comparable to that of thiols, highlighting the importance of minimizing exposure to oxidative conditions[2].

-

Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by aqueous acids or bases and can be influenced by temperature. In the case of this compound, protodeboronation would yield 1-chloro-3-phenoxymethylbenzene. The kinetics of protodeboronation are highly dependent on pH, with different mechanisms dominating under acidic and basic conditions[3][4][5][6].

-

Boroxine Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible equilibrium reaction that can be driven by heat or the presence of dehydrating agents. While boroxines can sometimes be used in coupling reactions, their formation alters the stoichiometry and may impact reaction kinetics and yield. Commercially available arylboronic acids often contain varying amounts of their corresponding boroxines[7].

Recommended Storage and Handling Conditions

Based on the inherent chemical liabilities of arylboronic acids, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (+2 to +8 °C). | Low temperatures slow down the rates of all degradation pathways, including oxidation and dehydration to boroxine. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated protodeboronation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis, which can lead to protodeboronation, and also mitigates the formation of boroxines. |

| Light | Protect from direct sunlight and strong light sources. | Although photostability data for this specific compound is not readily available, it is a general best practice to protect organic compounds from light to prevent photochemical degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | These materials can directly promote the degradation of the boronic acid through oxidation and catalyzed protodeboronation. |

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition.

Figure 2: Workflow for a forced degradation study of this compound.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions and to establish a baseline for the development of a stability-indicating analytical method.

Materials

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

A suitable reversed-phase HPLC column (e.g., C18)

-

pH meter

-

Temperature-controlled oven and photostability chamber

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw and analyze samples at various time points.

-

Thermal Degradation: Place a known quantity of the solid compound in a temperature-controlled oven at 80°C. At designated time points, withdraw samples, dissolve in the stock solution solvent, and analyze.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Analyze the samples after exposure.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is a common starting point.

-

Use a PDA detector to monitor the elution profile at multiple wavelengths and a mass spectrometer to identify the mass-to-charge ratio of the parent compound and any new peaks that appear, which will aid in the structural elucidation of the degradants.

-

-

Data Analysis:

-

Assess the percentage of degradation of this compound under each stress condition.

-

Identify and, where possible, characterize the major degradation products using mass spectrometry data.

-

Perform a mass balance analysis to ensure that all degradation products are accounted for.

-

Conclusion

This compound is a valuable synthetic intermediate that is stable under recommended storage conditions. By understanding and mitigating the primary degradation pathways of oxidation, protodeboronation, and boroxine formation, researchers can ensure the integrity and reactivity of this important reagent. Proper storage in a cool, dry, and inert environment is paramount. Furthermore, the implementation of forced degradation studies is a crucial step in understanding the stability profile of this molecule and is a prerequisite for its application in regulated environments such as pharmaceutical development.

References

- ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1273–1286.

- ResearchGate. (2022). (PDF)

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- PubMed. (2022).

- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- ICH. (2003). Stability testing of new drug substances and products Q1A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- MedCrave. (2016).

- Pharmaguideline. (n.d.).

- ChemicalBook. (n.d.). This compound | 1256358-75-4.

- ResearchGate. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF.

- Masuda-Herrera, M. J., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766–777.

- ResearchGate. (2019). (PDF) In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.

- CoLab. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ResearchGate. (n.d.). (PDF) Stability indicating HPLC method development - a review.

- International Journal of Pharmaceutical Sciences and Research. (2012).

- SciSpace. (2016).

- YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry.

- Arctom. (n.d.). CAS NO. 1256358-75-4 | 4-(3-chlorophenoxymethyl)

- PubMed. (n.d.).

- PLOS One. (2021).

- PubMed. (n.d.). Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

4-(3-Chlorophenoxymethyl)phenylboronic acid, with the Chemical Abstracts Service (CAS) number 1256358-75-4 , is a specialized arylboronic acid that has emerged as a valuable reagent in the fields of medicinal chemistry and materials science.[1][2] Its unique structural features, combining a boronic acid moiety with a chlorophenoxymethyl group, make it a versatile building block for the synthesis of complex organic molecules. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds. This capability is fundamental to the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials. The presence of the 3-chlorophenoxymethyl substituent offers researchers a strategic point for molecular modification, influencing properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth technical overview of this compound, including its commercial availability, quality control, synthetic considerations, and applications, to empower researchers in their scientific endeavors.

Commercial Availability and Supplier Landscape

A critical first step in utilizing this compound is sourcing high-quality material. Several chemical suppliers offer this compound, and it is imperative for researchers to evaluate them based on purity, available documentation, and reliability.

| Supplier | Product Number/Name | Reported Purity | CAS Number |

| Arctom | KOR-BS-19890 | >97% | 1256358-75-4[3] |

| Amadis Chemical | A1265778 | Not specified | 1256358-75-4[4] |

| ChemicalBook | CB62595766 | Not specified | 1256358-75-4 |

| Molbase | MB1256358-75-4 | Not specified | 1256358-75-4[5] |

| BLDpharm | BD236212 | Not specified | 1256358-75-4 |

Note: Purity levels and available formats (e.g., powder, crystalline solid) may vary. Researchers should always request a Certificate of Analysis (CoA) for each batch to verify its identity and purity.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity and structural integrity of this compound are paramount for the reproducibility of synthetic protocols and the validity of biological assays. A combination of analytical techniques is employed to characterize this compound fully.

Typical Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings, the methylene bridge, and the hydroxyl protons of the boronic acid. ¹¹B NMR spectroscopy can also be used to characterize the boron center.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound by separating it from any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the B-O, C-O, and C-Cl bonds.

Sample Protocol: Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

-

Gradient: A typical gradient might start at 70% water/30% acetonitrile and ramp up to 10% water/90% acetonitrile over 15 minutes.

-

-

Analysis: Inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Synthesis and Mechanistic Considerations

While many researchers will opt to purchase this compound, understanding its synthesis provides valuable insight into potential impurities and reaction byproducts. The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

A plausible synthetic route for this compound is a multi-step process:

-

Formation of the Ether Linkage: Reaction of 4-(bromomethyl)phenylboronic acid pinacol ester with 3-chlorophenol in the presence of a base (e.g., potassium carbonate) to form the corresponding ether.

-

Deprotection of the Boronic Acid: Hydrolysis of the pinacol ester to yield the final this compound.

Alternatively, a route starting from 1-bromo-4-(bromomethyl)benzene could be envisioned, where one bromine is selectively converted to the boronic acid ester, followed by ether formation and deprotection.

Caption: Plausible synthetic routes to this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are indispensable tools in modern drug discovery.[6] The incorporation of the 4-(3-Chlorophenoxymethyl)phenyl moiety can be strategically employed to modulate the pharmacological properties of a lead compound. The 3-chloro substituent can influence electronic properties and provide a site for further functionalization, while the ether linkage can impact conformational flexibility and solubility. Although specific examples in publicly available literature for this exact molecule are limited, its structural motifs are present in various compounds investigated for therapeutic potential. The general utility of such building blocks lies in their ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its commercial availability, quality control, and reaction protocols is essential for its effective use. By following the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this reagent into their synthetic strategies, paving the way for new discoveries and innovations.

References

-

Amadis Chemical Company Limited. (n.d.). ChemBuyersGuide.com. Retrieved January 15, 2026, from [Link]

-

[4-[(3-chlorophenoxy)methyl]phenyl]boronic acid. (n.d.). MOLBASE. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound, CasNo.1256358-75-4 Sino Rarechem Labs Co.Ltd China (Mainland) [sinorarechem.lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. This compound;1256358-75-4 [abichem.com]

- 5. rsc.org [rsc.org]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic acid: Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(3-Chlorophenoxymethyl)phenylboronic acid, a bifunctional building block of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the plausible synthetic pathways, chemical properties, and strategic applications of this versatile molecule.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional molecules, possessing two distinct reactive sites, serve as invaluable linchpins in the assembly of novel chemical entities. This compound (CAS No. 1256358-75-4) embodies this principle, integrating a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a substituted phenoxymethyl group, a common structural motif in bioactive compounds.[1]

The strategic placement of the boronic acid group on the phenyl ring allows for the facile formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[2][3] This enables the linkage of the phenoxymethylphenyl core to a wide array of aromatic and heteroaromatic systems. Simultaneously, the 3-chlorophenoxymethyl substituent provides a handle for modulating physicochemical properties such as lipophilicity and can engage in key interactions within a biological target.

This guide will first explore the logical synthetic routes to this compound, drawing from established organic chemistry principles. Subsequently, it will detail its pivotal role as a building block in the synthesis of complex organic molecules, particularly within the context of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1256358-75-4 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.50 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

Synthesis of this compound: A Plausible Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocol

The Williamson ether synthesis provides a robust and well-established method for the formation of the ether bond.[4] This protocol involves the reaction of an alkoxide with a primary alkyl halide.

Step-by-Step Methodology:

-

Deprotonation of 3-Chlorophenol: To a solution of 3-chlorophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight molar excess of a strong base like sodium hydride (NaH) at 0 °C. The reaction mixture is stirred for 30 minutes to an hour to ensure complete formation of the corresponding phenoxide.

-

Ether Formation: To the solution of the sodium 3-chlorophenoxide, add a solution of 4-(bromomethyl)phenylboronic acid in DMF dropwise at room temperature. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).

-